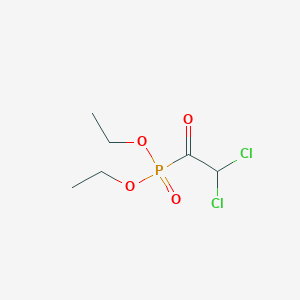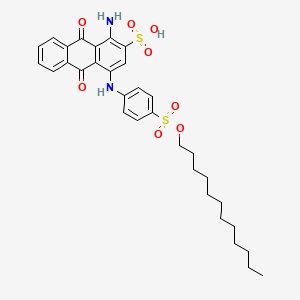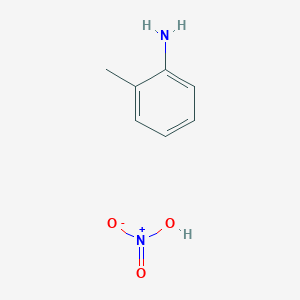
2-Methylaniline;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylaniline, also known as o-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the ortho position of the benzene ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and strong oxidizing agent. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylaniline can be synthesized through the nitration of toluene followed by reduction. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield 2-methylaniline .
Industrial Production Methods
Industrial production of 2-methylaniline typically involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoquinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in 2-nitrotoluene can be reduced to form 2-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Methylbenzoquinone.
Reduction: 2-Methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in the synthesis of certain drugs and its biological effects.
Industry: Used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylaniline involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions .
Comparison with Similar Compounds
2-Methylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and dimethylaniline:
Aniline: Lacks the methyl group, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
N-Methylaniline: Has a methyl group on the nitrogen atom, affecting its basicity and reactivity.
Dimethylaniline: Contains two methyl groups, further reducing its reactivity compared to 2-methylaniline.
These comparisons highlight the unique properties of 2-methylaniline, such as its specific reactivity patterns and applications in various fields.
Properties
CAS No. |
32954-52-2 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-methylaniline;nitric acid |
InChI |
InChI=1S/C7H9N.HNO3/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4) |
InChI Key |
OOCAHHUKSKRKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



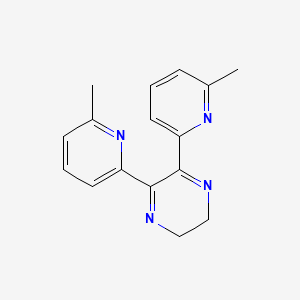

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
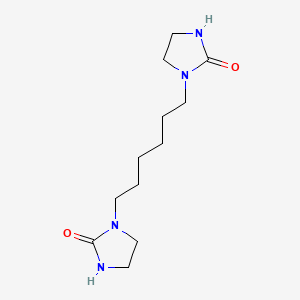
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
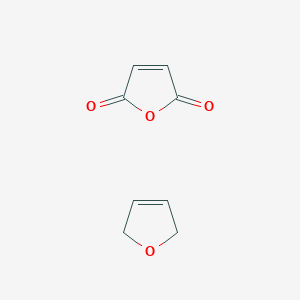
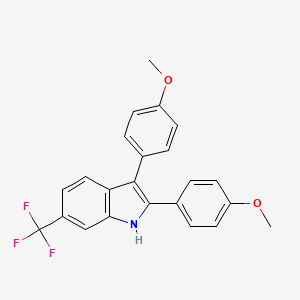

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
